Pipazethate

Catalog No.
S539724
CAS No.
2167-85-3
M.F
C21H25N3O3S
M. Wt
399.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pipazethate

CAS Number

2167-85-3

Product Name

Pipazethate

IUPAC Name

2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C21H25N3O3S/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24/h2-3,6-10H,1,4-5,11-16H2

InChI Key

DTVJXCOMJLLMAK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

10H-pyrido(3,2-b)(1,4)-benzothiadiazine-10- carboxylic acid 2-(2-piperidinoethoxy)ethyl ester D 254, Lenopect, pipazetate, pipazetate hydrochloride, pipazethate, pipazethate monohydrochloride, Selvigon, Theratuss

Canonical SMILES

C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4

The exact mass of the compound Pipazethate is 399.16166 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazides - Benzothiadiazines - Supplementary Records. It belongs to the ontological category of aryl sulfide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pipazethate is a non-narcotic, synthetic 1-azaphenothiazine derivative primarily characterized as a centrally acting antitussive agent. Its mechanism involves the suppression of the medullary cough center, distinguishing it from peripherally acting compounds and narcotic antitussives like codeine that function through opioid receptors. The free base form (CAS 2167-85-3) is notably soluble in DMSO but not in water, a key consideration for its use in non-aqueous experimental systems.

Substituting Pipazethate with other antitussives is frequently unviable due to fundamental differences in mechanism and physical properties. Unlike codeine, Pipazethate lacks opioid receptor activity, making it a specific tool for studying non-opioid central cough pathways. Its action on the medullary cough center also differentiates it from peripherally acting agents like benzonatate. Furthermore, the free base form's poor aqueous solubility contrasts sharply with its hydrochloride salt and other water-soluble antitussives, making it unsuitable for aqueous formulations but ideal for specific non-aqueous, DMSO-based research applications where the salt form would be inappropriate.

Distinct Solubility Profile: Suitability for Non-Aqueous Experimental Systems

Pipazethate free base is documented as being soluble in dimethyl sulfoxide (DMSO) but not in water. This contrasts with the properties of its common salt, Pipazethate Hydrochloride, which is described as water-soluble. This differential solubility is a critical factor for material selection in a laboratory setting.

Evidence DimensionSolubility
Target Compound DataSoluble in DMSO, not in water
Comparator Or BaselinePipazethate Hydrochloride: Soluble in water
Quantified DifferenceQualitative difference in solvent compatibility (Aqueous vs. Non-aqueous)
ConditionsStandard laboratory conditions.

This dictates the choice of compound for specific assay formats; the free base is required for DMSO-based stock solutions in cell culture or high-throughput screening, while the HCl salt is necessary for aqueous buffers.

Differentiated Pharmacological Target: Non-Opioid Central Action

Pipazethate acts centrally on the medullary cough center but is non-narcotic. This is a key mechanistic distinction from the benchmark antitussive, codeine, which exerts its primary effects via μ-opioid receptor agonism in the central nervous system. For studies aiming to isolate or investigate non-opioid-mediated central cough suppression, Pipazethate provides a tool that avoids the confounding effects of opioid receptor activation.

Evidence DimensionPrimary Mechanism of Action
Target Compound DataActs centrally on medullary cough center; non-narcotic.
Comparator Or BaselineCodeine: Acts primarily via central μ-opioid receptors.
Quantified DifferenceDifferent receptor system targeted (Non-opioid vs. Opioid)
ConditionsIn vivo and in vitro pharmacology.

Procurement of Pipazethate is justified when the research goal is to probe central cough pathways specifically excluding the opioid system, a task for which codeine would be unsuitable.

Secondary Target Profile: Sigma-1 Receptor Binding

In addition to its primary antitussive action, Pipazethate has been shown to bind to the sigma-1 receptor with a reported IC50 value of 190 nM. This distinguishes its pharmacological profile from many other antitussives. For comparison, the widely used non-narcotic antitussive dextromethorphan also binds to the sigma-1 receptor, but its primary mechanism is often cited as NMDA receptor antagonism, providing a different pharmacological context.

Evidence DimensionReceptor Binding Affinity (IC50)
Target Compound Data190 nM (Sigma-1 Receptor)
Comparator Or BaselineDextromethorphan: Also a sigma-1 agonist, but with a different primary mechanism (NMDA antagonism).
Quantified DifferenceProvides a specific IC50 value for a non-primary target, offering a secondary research application.
ConditionsIn vitro receptor binding assay.

This specific binding affinity makes Pipazethate a useful tool compound for researchers investigating the structure or function of the sigma-1 receptor, separate from its application in cough research.

Supporting Evidence: Questionable Clinical Efficacy Compared to Standard Antitussives

It is critical for procurement decisions to note that the clinical efficacy of Pipazethate as an antitussive has been questioned. A review of antitussive agents for the American College of Chest Physicians noted that while codeine and dextromethorphan are active in cough due to chronic bronchitis/COPD, Pipazethate is not. The compound was withdrawn from the US market after its manufacturer failed to produce evidence of efficacy. This historical context positions the compound as a tool for preclinical research rather than a direct therapeutic alternative.

Evidence DimensionClinical Efficacy in Chronic Bronchitis/COPD
Target Compound DataNot active
Comparator Or BaselineCodeine & Dextromethorphan: Active, suppressing cough counts by 40-60%
Quantified DifferenceInactive vs. 40-60% suppression
ConditionsPatients with cough due to chronic bronchitis/COPD.

This evidence clarifies that the primary value of procuring Pipazethate lies in its specific utility as a research tool, not as a clinically effective substitute for standard-of-care antitussives.

Pharmacological Probe for Non-Opioid Central Cough Reflex Pathways

Based on its defined central action on the medullary cough center and its lack of opioid receptor activity, Pipazethate is a suitable tool compound for neuropharmacology research aimed at dissecting the specific mechanisms of centrally-mediated cough that are independent of the opioid system.

Reference Compound in Non-Aqueous In Vitro Assays

The documented solubility of Pipazethate free base in DMSO makes it the correct choice for use as a reference standard or test article in non-aqueous assay systems, such as high-throughput screening campaigns or cell-based models requiring DMSO stock solutions.

Tool for Investigating Sigma-1 Receptor Ligand Interactions

With a known binding affinity (IC50 of 190 nM) for the sigma-1 receptor, Pipazethate can be procured as a specific ligand for use in competitive binding assays or functional studies designed to characterize the role of the sigma-1 receptor in various physiological and pathological processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Exact Mass

399.16166284 Da

Monoisotopic Mass

399.16166284 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M5EK1T5V2L

Related CAS

6056-11-7 (mono-hydrochloride)

Drug Indication

For the treatment of cough.

Pharmacology

Antitussive agents act centrally on the medullary cough center.

MeSH Pharmacological Classification

Antitussive Agents

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05D - Cough suppressants, excl. combinations with expectorants
R05DB - Other cough suppressants
R05DB11 - Pipazetate

Other CAS

2167-85-3

Wikipedia

Pipazetate

Dates

Last modified: 08-15-2023
1: Gouda AA, El-Sheikh R, El Shafey Z, Hossny N, El-Azzazy R. Spectrophotometric
2: Melwanki MB, Seetharamappa J, Masti SP. Spectrophotometric determination of
3: Abdel-Ghani NT, Shoukry AF, el Nashar RM. Flow injection potentiometric
4: Soto E, Ochoa Z, Alvarado H, Espinoza OB, Irastorza IM, Ramirez MS.
5: Bonavita V, Crinò C. Accidental lethal pipazethate poisoning in a child. Z
6: Vakil BJ, Mehta AJ, Prajapat KD. Trial of pipazethate as an antitussive. Clin
7: El-Shiekh R, Amin AS, Zahran F, Gouda AA. Spectrophotometric determination of
8: Amin AS, El-Sheikh R, Zahran F, Gouda AA. Spectrophotometric determination of
9: Issa YM, Shoukry AF, El-Nashar RM. Conductimetric determination of reproterol
10: da Silva OA, Lopez M. Pipazethate--acute childhood poisoning. Clin Toxicol.
11: Qualitative and quantitative tests for pipazethate hydrochloride. J Pharm
12: AMLER AB, ROTHMAN CB. EVALUATION OF PIPAZETHATE AS AN ANTITUSSIVE AGENT IN
13: BECKLOFF GL, HEWITT MI. THE CLINICAL EVALUATION OF PIPAZETHATE ADMINISTERED
14: FISCHMAN ME. Pipazethate suppositories for the suppression of cough in

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